molecular formula C10H12ClN5O5 B1531962 8-Chloroguanosine CAS No. 2104-68-9

8-Chloroguanosine

Cat. No.: B1531962
CAS No.: 2104-68-9
M. Wt: 317.68 g/mol
InChI Key: KZEYUNCYYKKCIX-UMMCILCDSA-N
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Description

8-Chloroguanosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClN5O5 and its molecular weight is 317.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

8-Chloroguanosine is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s action on these targets plays a significant role in its antitumor activity .

Mode of Action

The mode of action of this compound involves the inhibition of DNA synthesis and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in DNA synthesis and apoptosis . The compound’s interaction with its targets leads to changes in these pathways, resulting in the inhibition of DNA synthesis and the induction of apoptosis . These changes have downstream effects that contribute to the compound’s antitumor activity .

Result of Action

The result of this compound’s action at the molecular and cellular levels is the inhibition of DNA synthesis and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, thereby exerting its antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as nicotine, can enhance the chlorination of free nucleosides and nucleosides in RNA by hypochlorous acid . This suggests that environmental factors, including the presence of other substances, can influence the action, efficacy, and stability of this compound .

Properties

IUPAC Name

2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEYUNCYYKKCIX-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175254
Record name 8-Chloroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-68-9
Record name 8-Chloroguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main pathway leading to the formation of 8-Chloroguanosine?

A1: this compound is primarily formed through the reaction of guanosine with hypochlorous acid (HOCl) [, ]. This reaction can occur spontaneously or be catalyzed by myeloperoxidase (MPO), an enzyme released by activated neutrophils, particularly in the presence of chloride ions [, ].

Q2: How do certain natural compounds impact the formation of this compound?

A2: Research indicates that various polyphenols, such as catechins, curcumin, resveratrol, and silibinin, can inhibit the formation of this compound []. (-)-epigallocatechin gallate (EGCG), a catechin found in green tea, exhibits the strongest inhibitory effect among the tested polyphenols []. Additionally, the sulfurous compound α-lipoic acid also demonstrates inhibitory potential against this compound formation []. These compounds showcase potential as mitigating agents against DNA damage linked to inflammation and smoking [].

Q3: What are the structural characteristics of this compound?

A3: X-ray crystallography reveals that this compound dihydrate crystallizes in the orthorhombic space group P2(1)2(1)2(1) []. The molecule adopts a syn conformation about the glycosidic bond, with the ribose ring exhibiting a C(2')-endo/C(1')-exo (2T1) pucker []. An intramolecular hydrogen bond stabilizes the gauche+ conformation of the -CH2OH side chain []. NMR analysis confirms a preference for the C(2')-endo conformation and syn glycosidic bond conformation in solution, similar to the solid state [].

Q4: What is the biological significance of this compound's structural features?

A4: The conformational preferences of this compound, particularly the syn glycosidic bond conformation, have significant implications for its interactions with enzymes []. This conformation, influenced by the chlorine atom's steric bulk and electronegativity, can affect the molecule's recognition and processing by various enzymatic systems compared to unsubstituted guanosine [].

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